3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
Overview
Description
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H18O4 It is a derivative of phenylpropanoic acid, characterized by the presence of benzyloxy and methoxy substituents on the phenyl ring
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . These compounds are known to interact with various biological targets, depending on their specific functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Intermediate: The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxy intermediate.
Reduction and Carboxylation: The benzyloxy intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to form the corresponding alcohol. This alcohol is subsequently carboxylated using carbon dioxide (CO2) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents
Scientific Research Applications
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)propanoic acid
- 4-Methoxyphenylpropanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
Uniqueness
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORHBHYQVTEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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